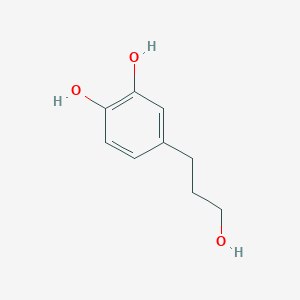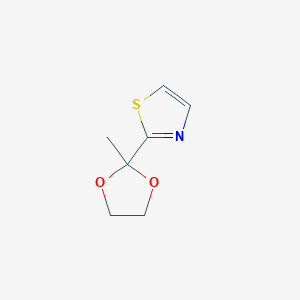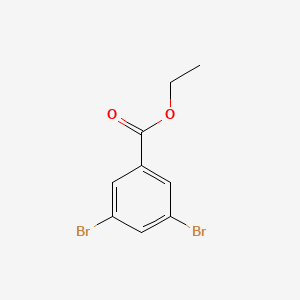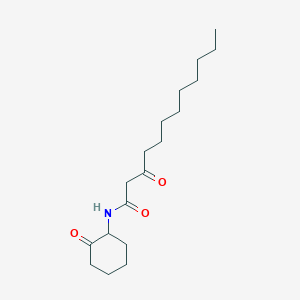
3-oxo-N-(2-oxocyclohexyl)dodecanamide
Übersicht
Beschreibung
3-oxo-N-(2-oxocyclohexyl)dodecanamide, also known as Dodecanamide, is a solid compound soluble in chloroform . It may be useful in the development and study of quorum sensing synthetic autoinducer analogs . It has been found to inhibit the lasI and rhlI reporters, pyocyanin, elastase, and biofilm .
Molecular Structure Analysis
The empirical formula of 3-oxo-N-(2-oxocyclohexyl)dodecanamide is C18H31NO3 . Its molecular weight is 309.44 . The SMILES string representation of its structure is CCCCCCCCCC(=O)CC(=O)NC1CCCCC1=O .Physical And Chemical Properties Analysis
3-oxo-N-(2-oxocyclohexyl)dodecanamide is a solid compound . It is soluble in chloroform . Its predicted density is 1.01±0.1 g/cm3 , and its predicted boiling point is 496.7±45.0 °C .Wissenschaftliche Forschungsanwendungen
Quorum-Sensing Signal Detection
A novel method for quantifying 3-oxoacyl homoserine lactones (3-oxo AHLs), major quorum-sensing signals in Gram-negative bacteria, was developed using gas chromatography-mass spectrometry. This method demonstrated sensitivity and accuracy in detecting 3-oxo AHLs in biofilms and effluents, contributing to understanding bacterial communication and biofilm behaviors (Charlton et al., 2000).
Bacterial Virulence Gene Expression
The structure of a Pseudomonas aeruginosa autoinducer, crucial for the activation of virulence genes, was identified as 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)dodecanamide. This discovery highlighted the potential of targeting such autoinducers for controlling P. aeruginosa infections (Pearson et al., 1994).
Biosensor Development
A biosensor for the detection of N-3-oxo-dodecanoyl-homoserine lactone, a quorum-sensing signal in Pseudomonas aeruginosa, was developed. This biosensor facilitates the quantification of this molecule in various samples, offering potential for high-throughput screening and understanding its role in cystic fibrosis lung infections (Massai et al., 2011).
Dental Plaque Ecology
3-Oxo-N-(2-oxocyclohexyl)dodecanamide showed the ability to alter the ecological homeostasis of in vitro dental plaque, reducing its cariogenic potential by minimizing lactic acid accumulation. This compound appears promising in maintaining a non-cariogenic, healthy dental plaque ecology (Janus et al., 2016).
Immune System Interaction
N-(3-Oxo-acyl)homoserine lactones, including variants like N-(3-oxo-dodecanoyl)homoserine lactone, were found to trigger cell activation through a mechanism distinct from typical pathogen-associated molecular pattern recognition pathways. This suggests an unrecognized communication method between bacteria and the mammalian immune system, potentially impacting the understanding of persistent airway infections caused by P. aeruginosa (Kravchenko et al., 2006).
Wirkmechanismus
Target of Action
The primary targets of 3-oxo-N-(2-oxocyclohexyl)dodecanamide are the lasI and rhlI reporters . These targets play a crucial role in the quorum sensing system of bacteria, which is a mechanism that allows bacteria to communicate and coordinate behavior.
Mode of Action
3-Oxo-N-(2-oxocyclohexyl)dodecanamide interacts with its targets by inhibiting the lasI and rhlI reporters . This inhibition disrupts the quorum sensing system, preventing the bacteria from coordinating their behavior effectively.
Biochemical Pathways
The compound affects the quorum sensing pathway in bacteria. By inhibiting the lasI and rhlI reporters, it disrupts the production of signaling molecules called autoinducers. This disruption prevents the bacteria from sensing the presence of other bacteria and coordinating their behavior .
Result of Action
The inhibition of the lasI and rhlI reporters by 3-oxo-N-(2-oxocyclohexyl)dodecanamide results in the disruption of quorum sensing in bacteria. This disruption prevents the bacteria from coordinating their behavior, which can affect various bacterial processes such as biofilm formation, virulence factor production, and antibiotic resistance .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-oxo-N-(2-oxocyclohexyl)dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-11-15(20)14-18(22)19-16-12-9-10-13-17(16)21/h16H,2-14H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVHCWYKJODEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)NC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440514 | |
| Record name | 3-oxo-N-(2-oxocyclohexyl)dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
596104-55-1 | |
| Record name | 3-oxo-N-(2-oxocyclohexyl)dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxo-N-(2-oxocyclohexyl)dodecanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




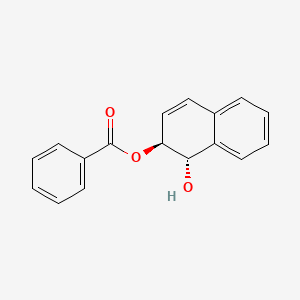
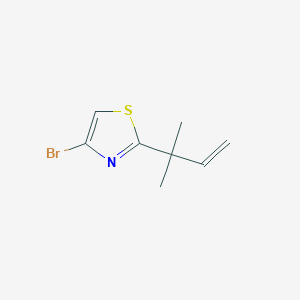

![6-Vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1624895.png)
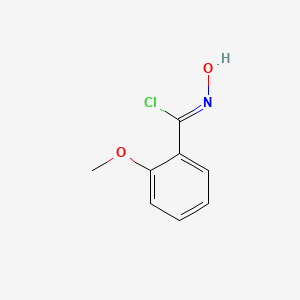
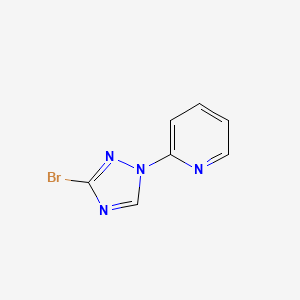
![4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1624898.png)
